Product packaging for 2-[(4-fluorobenzoyl)amino]benzoic Acid(Cat. No.:CAS No. 18600-61-8)

2-[(4-fluorobenzoyl)amino]benzoic Acid

Cat. No.: B2880200
CAS No.: 18600-61-8
M. Wt: 259.236
InChI Key: IJFZCQOFIWLAPN-UHFFFAOYSA-N
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Description

Contextualization of 2-[(4-fluorobenzoyl)amino]benzoic Acid within N-Acyl Anthranilate Research

The compound this compound is structurally an N-acyl anthranilate. It consists of an anthranilic acid core where the amino group is acylated by a 4-fluorobenzoyl group. This places it firmly within a class of molecules investigated for a wide array of therapeutic applications. Research into anthranilic acid derivatives has identified compounds with potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netnih.gov

Recent studies have highlighted the potential of anthranilic acid derivatives to act as adjunct agents that inhibit the function of Far Upstream Element Binding Protein 1 (FUBP1), a master controller of genes implicated in cancer, such as c-Myc. nih.gov The core structure of anthranilic acid serves as a versatile scaffold, allowing for systematic modifications to explore structure-activity relationships (SAR). The specific modification in this compound—the N-acylation with a fluorinated phenyl ring—is a deliberate design choice aimed at leveraging the unique properties conferred by the fluorine atom to potentially enhance biological activity or refine pharmacokinetic profiles compared to its non-fluorinated counterparts.

Rationale for Investigating Fluorine-Substituted Benzoic Acid Analogues

The strategic incorporation of fluorine into drug candidates is a prevalent and highly successful strategy in medicinal chemistry. nih.gov Approximately 20-25% of drugs in the pharmaceutical pipeline contain at least one fluorine atom. researchgate.net The rationale for investigating fluorine-substituted analogues like this compound is grounded in the unique and predictable effects of the fluorine atom on molecular properties. nih.govresearchgate.net

Fluorine is the most electronegative element, yet it is small in size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), allowing it to act as a bioisostere of a hydrogen atom with minimal steric hindrance. benthamscience.com Its high electronegativity can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and create favorable electrostatic interactions with protein targets. researchgate.netnih.gov One of the most significant advantages is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it resistant to cleavage by metabolic enzymes. nih.gov Placing a fluorine atom at a site susceptible to metabolic oxidation, such as the para-position of a phenyl ring, can block unwanted aromatic hydroxylation, thereby increasing the compound's half-life and bioavailability. nih.gov Furthermore, fluorine substitution can increase lipophilicity, which may enhance a molecule's ability to cross biological membranes. benthamscience.com

Table 1: Key Physicochemical Properties of Fluorine and Their Implications in Medicinal Chemistry
PropertyValue/DescriptionImplication in Drug Design
van der Waals Radius1.47 ÅMinimal steric impact; can act as a hydrogen bioisostere.
Electronegativity (Pauling Scale)3.98Alters local electronic environment, pKa of nearby groups, and dipole moments. Can form stronger binding interactions (e.g., with enzyme targets).
C-F Bond Energy~485 kJ/molIncreases metabolic stability by blocking oxidative metabolism at the site of fluorination.
Lipophilicity ContributionIncreases lipophilicity of the molecule.Can improve membrane permeability and transport across the blood-brain barrier.

Overview of Current Academic Research Trends and Unaddressed Questions in Benzoic Acid Chemistry

Benzoic acid and its derivatives remain a focal point of academic and industrial research due to their versatility as synthetic building blocks and their presence in numerous biologically active compounds. preprints.orgdntb.gov.ua The global market for benzoic acid is expanding, driven by its use as a preservative in the food and beverage industry and as a precursor in the chemical and pharmaceutical sectors. mordorintelligence.comverifiedmarketresearch.com

Current research trends are multifaceted:

Novel Therapeutic Agents: A primary trend is the continued design and synthesis of benzoic acid derivatives as potential treatments for a range of diseases. This includes extensive research into their anticancer properties, with studies focusing on mechanisms like the inhibition of enzymes such as Histone Deacetylase. preprints.org The structural backbone of aminobenzoic acids is also being utilized to develop new antimicrobial and anti-inflammatory agents. researchgate.netnih.gov

Green Chemistry and Sustainable Production: There is a growing emphasis on developing more environmentally friendly methods for producing and extracting benzoic acid and its derivatives. This includes research into bioproduction methods and novel extraction techniques from natural sources like cranberries and cinnamon. verifiedmarketresearch.commdpi.com

Materials Science: Beyond pharmaceuticals, fluorinated aromatic compounds are used in the development of advanced materials, where the fluorine atom can enhance properties like thermal stability.

Despite significant progress, several unaddressed questions and challenges remain in the field:

Selectivity and Potency: A persistent challenge is the development of derivatives with high potency for their intended biological target while maintaining selectivity to minimize off-target effects.

Overcoming Resistance: In the context of antimicrobial and anticancer agents, the emergence of drug resistance is a major hurdle. A key research question is how to design benzoic acid derivatives that can circumvent existing resistance mechanisms or prevent their development.

Exploring Novel Mechanisms: While many derivatives act on well-known targets, the serendipitous discovery of anthranilic acids that inhibit novel targets like FUBP1 suggests that the full mechanistic scope of this chemical class is not yet fully understood. nih.gov Further research is needed to identify and validate new biological pathways modulated by these compounds.

Optimizing Pharmacokinetics: While fluorination is a powerful tool, predicting its precise impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile remains complex. A continuing area of investigation is the rational design of substitution patterns to achieve optimal pharmacokinetic properties for clinical success.

Table 2: Investigated Biological Activities of Selected Benzoic Acid Derivative Classes
Derivative ClassCore StructureInvestigated Biological Activities
Fenamates (N-Aryl Anthranilates)Anthranilic AcidAnti-inflammatory (NSAIDs)
Para-Aminobenzoic Acid (PABA) Analogs4-Aminobenzoic AcidAntimicrobial, Anticancer, Anti-inflammatory, Antiviral
Fluorinated Benzoic AcidsBenzoic AcidUsed as intermediates for agents with enhanced metabolic stability and potency across various therapeutic areas.
Schiff Base DerivativesAminobenzoic AcidAntitumor, Antimicrobial

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10FNO3 B2880200 2-[(4-fluorobenzoyl)amino]benzoic Acid CAS No. 18600-61-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-fluorobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO3/c15-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)14(18)19/h1-8H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFZCQOFIWLAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 4 Fluorobenzoyl Amino Benzoic Acid

Established Synthetic Pathways via Amidation Reactions

The most common and well-established method for synthesizing 2-[(4-fluorobenzoyl)amino]benzoic acid is through the acylation of 2-aminobenzoic acid with a derivative of 4-fluorobenzoic acid. This typically involves a nucleophilic acyl substitution reaction.

Reaction of 2-Aminobenzoic Acid with 4-Fluorobenzoyl Chloride

The reaction of 2-aminobenzoic acid (anthranilic acid) with 4-fluorobenzoyl chloride is a classic example of the Schotten-Baumann reaction. google.compeptide.com In this method, the amino group of 2-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction. ucl.ac.uk

Reaction scheme for the synthesis of this compound

This method is widely used due to the commercial availability of the starting materials and the generally high yields.

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters can be optimized. These include the choice of solvent, base, temperature, and the molar ratio of reactants.

Solvent Selection: The Schotten-Baumann reaction is often performed in a two-phase system, consisting of an organic solvent and water. google.compeptide.com The organic phase dissolves the reactants (2-aminobenzoic acid and 4-fluorobenzoyl chloride), while the aqueous phase contains the base. Dichloromethane and diethyl ether are common organic solvents for this reaction. google.com The use of greener solvents, such as p-cymene, has also been explored as a replacement for more toxic options like toluene. acs.org

Base Selection: An appropriate base is crucial to neutralize the HCl generated and drive the reaction to completion. ucl.ac.uk Inorganic bases like sodium hydroxide (B78521) or sodium carbonate are frequently used in the aqueous phase. rsc.org The pH of the reaction mixture can significantly impact the reaction rate and selectivity, with optimal conditions often found in the pH range of 10 to 13 for similar reactions. rsc.org

Temperature Control: The acylation reaction is often exothermic. Therefore, maintaining a controlled temperature, typically by cooling the reaction mixture in an ice bath, is important to prevent side reactions and ensure the stability of the product.

Reactant Ratio: The stoichiometry of the reactants can be adjusted to optimize the yield. Using a slight excess of the acylating agent, 4-fluorobenzoyl chloride, can help to ensure the complete conversion of the 2-aminobenzoic acid.

Purification: After the reaction is complete, the product is typically isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of acetone (B3395972) and water, to achieve high purity. rsc.org

ParameterConditionRationale
Solvent Two-phase system (e.g., Dichloromethane/Water)Dissolves reactants and base separately, facilitating the reaction.
Base Aqueous NaOH or Na2CO3Neutralizes HCl byproduct, driving the reaction forward.
Temperature 0-5 °C (Ice Bath)Controls the exothermic reaction and minimizes side products.
Reactant Ratio Slight excess of 4-fluorobenzoyl chlorideEnsures complete conversion of 2-aminobenzoic acid.
Purification RecrystallizationRemoves impurities to yield a high-purity product.

Exploration of Alternative Synthetic Routes

While the Schotten-Baumann reaction is a reliable method, researchers are continually exploring alternative synthetic strategies to improve efficiency, reduce environmental impact, and access a wider range of related compounds.

Precursor Synthesis for 2-Aminobenzoic Acid Derivatives

The synthesis of various substituted 2-aminobenzoic acid derivatives provides a versatile platform for producing a library of related final compounds. For instance, 2-amino-4-fluorobenzoic acid can be synthesized from a 4-fluorohalogenobenzoic acid through nitration followed by catalytic reduction. google.com This multi-step process allows for the introduction of different functional groups onto the aromatic ring of the 2-aminobenzoic acid precursor.

Another approach involves the synthesis of 4-amino-2-fluorobenzoic acid from m-fluoroaniline through a sequence of reactions including amino group protection, formylation, oxidation, and hydrogenation reduction. rsc.org Such synthetic routes offer flexibility in designing and creating novel precursors for the synthesis of a variety of N-acylated anthranilic acid derivatives.

Novel Coupling Reagents and Catalytic Systems

Beyond the traditional acid chloride method, a plethora of coupling reagents have been developed for amide bond formation, many of which are applicable to the synthesis of this compound. These reagents activate the carboxylic acid group of 4-fluorobenzoic acid, facilitating its reaction with 2-aminobenzoic acid under milder conditions.

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are effective for forming amides. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine.

Phosphonium and Uronium Salts: Reagents such as BOP, PyBOP, HBTU, and TBTU are highly efficient for peptide coupling and can be employed for the synthesis of amides with minimal racemization. peptide.com

Catalytic Systems: To move towards more sustainable processes, catalytic methods for direct amidation are being investigated. Boron-based catalysts, such as boric acid and its derivatives, have shown promise in mediating the direct condensation of carboxylic acids and amines with the removal of water. ucl.ac.uk Titanium tetrafluoride (TiF4) has also been reported as an effective catalyst for the direct amidation of carboxylic acids. researchgate.netrsc.org These catalytic approaches offer the potential for higher atom economy and reduced waste generation.

Reagent/Catalyst ClassExamplesMechanism of Action
Carbodiimides DCC, DIC, EDCFormation of a reactive O-acylisourea intermediate. peptide.com
Phosphonium Salts BOP, PyBOPActivation of the carboxylic acid. peptide.com
Uronium Salts HBTU, TBTUActivation of the carboxylic acid. peptide.com
Boron-based Catalysts Boric AcidCatalyzes direct condensation with water removal. ucl.ac.uk
Titanium-based Catalysts TiF4Catalyzes direct amidation. researchgate.netrsc.org

Green Chemistry Principles and Sustainable Synthesis Approaches

Applying the principles of green chemistry to the synthesis of this compound is essential for developing more environmentally benign processes. Key areas of focus include the use of safer solvents, energy efficiency, and maximizing atom economy.

Safer Solvents: The use of hazardous organic solvents is a major concern in chemical synthesis. Research into greener alternatives is ongoing. Water is considered the greenest solvent, and to some extent, is already utilized in the Schotten-Baumann reaction. nih.gov Bio-based solvents like Cyrene™, derived from cellulose, are emerging as viable replacements for dipolar aprotic solvents like DMF. bath.ac.uk

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly efficient catalysts that can promote the reaction under milder conditions is a key strategy for improving energy efficiency. acs.org

Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. primescholars.com The ideal reaction has 100% atom economy. The traditional Schotten-Baumann reaction, while effective, has a lower atom economy due to the formation of a salt byproduct. Catalytic direct amidation reactions, where water is the only byproduct, offer a significant improvement in atom economy. ucl.ac.uk

Process Mass Intensity (PMI): PMI is a metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. ucl.ac.uk A lower PMI indicates a more sustainable process. By choosing greener solvents, minimizing their use, and employing catalytic methods, the PMI for the synthesis of this compound can be significantly reduced.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint while maintaining high efficiency and product quality.

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Studies

Analysis of the analogue 2-(4-chlorobenzamido)benzoic acid reveals that it crystallizes in the monoclinic system. The core structure consists of a central amide linkage connecting a carboxy-substituted benzene (B151609) ring and a halogen-substituted benzene ring.

Table 1: Predicted Crystallographic Data for 2-[(4-fluorobenzoyl)amino]benzoic Acid (Based on Chloro-Analogue) This data is extrapolated from the known structure of 2-(4-chlorobenzamido)benzoic acid and represents an expected structure.

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c or similar centrosymmetric group
Key Intramolecular BondN—H···O (amide to carboxyl)
Molecular ConformationNon-planar; significant dihedral angle between rings
Dominant Structural MotifIntramolecular S(6) hydrogen-bonding loop

In the solid state, molecules of this compound are expected to assemble into complex supramolecular architectures governed by specific intermolecular interactions. The most prominent of these is the hydrogen bond formed between the carboxylic acid groups of adjacent molecules.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. The parent molecule, para-aminobenzoic acid (PABA), is known to exhibit at least four polymorphic forms, demonstrating the sensitivity of its crystal packing to external conditions. This suggests that this compound may also be capable of forming different polymorphs, each with unique physical properties. The specific hydrogen bonding patterns and conformational flexibility around the amide bond could allow for various packing arrangements under different crystallization conditions (e.g., solvent, temperature).

Furthermore, the presence of strong hydrogen bond donor (N-H, O-H) and acceptor (C=O, F) sites makes this compound an excellent candidate for co-crystallization. Co-crystals are multi-component solids where the components are linked by non-covalent interactions. By selecting appropriate co-formers (e.g., pyridines, amides), it is possible to engineer novel solid forms with tailored properties. The formation of co-crystals would involve disrupting the typical acid-acid dimer synthon in favor of new, strong hydrogen bonds between the acid and the co-former.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for elucidating the molecular structure and conformation of compounds in solution. Through ¹H and ¹³C NMR, each unique proton and carbon atom in the molecule can be identified, while 2D NMR techniques reveal connectivity and spatial relationships.

The ¹H and ¹³C NMR spectra of this compound can be predicted by considering the electronic effects of its substituent groups. The molecule contains two distinct aromatic rings: the anthranilic acid moiety (Ring A) and the 4-fluorobenzoyl moiety (Ring B).

In the ¹H NMR spectrum, a downfield singlet or broad singlet is expected for the carboxylic acid proton (~11-13 ppm) and the amide proton (~10-11 ppm). The aromatic protons on Ring A will appear as a complex multiplet system due to their ortho, meta, and para relationships. The protons on Ring B will present as two doublets of doublets (or triplets, due to coupling with ¹⁹F), characteristic of a 1,4-disubstituted benzene ring.

In the ¹³C NMR spectrum, two carbonyl carbons will be observed at the most downfield positions: the carboxylic acid carbon (~170 ppm) and the amide carbon (~165 ppm). The carbon atom attached to the fluorine (C-4' in Ring B) will show a large one-bond C-F coupling constant and a significant downfield shift due to the electronegativity of fluorine.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted values in a typical organic solvent like DMSO-d₆.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
COOH12.5 - 13.5~169.5
NH10.5 - 11.5-
C1-~118.0
C2-~141.0
C38.5 - 8.7 (d)~116.5
C47.2 - 7.4 (t)~132.0
C57.6 - 7.8 (t)~121.0
C68.0 - 8.2 (d)~134.5
C=O (Amide)-~165.0
C1'-~131.0
C2'/C6'8.0 - 8.2 (dd)130.0 (d, J9 Hz)
C3'/C5'7.3 - 7.5 (t)115.5 (d, J22 Hz)
C4'-164.0 (d, J250 Hz)

While single-crystal X-ray diffraction reveals the conformation in the solid state, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine the preferred conformation in solution. These experiments detect through-space interactions between protons that are close to each other (typically <5 Å).

For this compound, a key conformational question is the relative orientation of the two aromatic rings. A ROESY or NOESY experiment would be expected to show a spatial correlation between the amide N-H proton and the H-3 proton on the anthranilic acid ring, confirming the planarity enforced by the intramolecular hydrogen bond. Crucially, correlations between the protons on Ring A (e.g., H-3) and the ortho-protons on Ring B (H-2'/H-6') would provide direct evidence of the through-space proximity of the two rings and allow for the calculation of the average dihedral angle between them in the solution state. This analysis can reveal whether the twisted conformation observed in solid-state analogues persists in solution or if there is free rotation around the amide C-N bond.

Solid-State NMR for Solid-Form Characterization

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid form of pharmaceutical compounds, providing insights into polymorphism, molecular conformation, and intermolecular interactions. For this compound, ssNMR would be instrumental in defining its three-dimensional structure in the crystalline state.

Although specific experimental ssNMR data for this compound are not widely published, predictions can be made based on its molecular structure. The ¹³C ssNMR spectrum is expected to show distinct peaks for each of the 14 carbon atoms in the molecule, with their chemical shifts influenced by their local electronic environment and the crystalline packing. The carbonyl carbons of the carboxylic acid and the amide groups would likely resonate at the lower field (higher ppm), typically in the range of 165-180 ppm. The fluorine atom's presence would cause characteristic splitting patterns for the carbon atoms in the fluorobenzoyl ring due to C-F coupling. The ¹⁹F ssNMR would provide information on the local environment of the fluorine atom, which is sensitive to hydrogen bonding and other intermolecular interactions.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of its chemical bonds.

The IR and Raman spectra of this compound would be rich with characteristic absorption bands corresponding to its various functional groups.

O-H Stretching: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ in the IR spectrum, characteristic of the O-H stretching vibration of the carboxylic acid group, which typically participates in hydrogen bonding.

N-H Stretching: A sharp to medium band around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide group.

C=O Stretching: Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) should appear around 1650-1680 cm⁻¹.

C-N Stretching and N-H Bending: The amide II band, a mix of N-H bending and C-N stretching, typically appears around 1520-1570 cm⁻¹.

C-F Stretching: A strong absorption band in the range of 1200-1250 cm⁻¹ would be indicative of the C-F bond in the fluorobenzoyl moiety.

Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic rings would be observed in the regions of 3000-3100 cm⁻¹ (C-H stretching) and 1450-1600 cm⁻¹ (C=C stretching).

Table 1: Predicted Characteristic Vibrational Frequencies

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500-3300 (broad)
Amide N-H Stretch 3300-3400
Carboxylic Acid C=O Stretch 1700-1725
Amide C=O Stretch (Amide I) 1650-1680
Amide N-H Bend / C-N Stretch (Amide II) 1520-1570
Fluoroaromatic C-F Stretch 1200-1250

Hydrogen bonding plays a crucial role in the solid-state structure of this compound. The molecule contains both hydrogen bond donors (the carboxylic acid -OH and the amide -NH) and acceptors (the carbonyl oxygens and potentially the fluorine atom).

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could form between the amide N-H group and the carbonyl oxygen of the carboxylic acid, or between the carboxylic acid O-H and the amide carbonyl oxygen. The presence of such a bond would be indicated by a red shift (shift to lower frequency) and broadening of the N-H or O-H stretching bands in the IR spectrum.

Intermolecular Hydrogen Bonding: In the solid state, carboxylic acids commonly form centrosymmetric dimers via hydrogen bonds between their -COOH groups. This strong intermolecular interaction leads to the characteristic very broad O-H stretching band observed in the IR spectrum. Additionally, intermolecular hydrogen bonds involving the amide N-H and C=O groups can form, creating extended networks in the crystal lattice. These interactions would also influence the position and shape of the corresponding vibrational bands.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental formula by providing a highly accurate mass measurement. For this compound (C₁₄H₁₀FNO₃), the calculated exact mass can be compared with the experimentally measured value.

Table 2: Accurate Mass Determination Data

Ion Species Calculated Exact Mass
[M+H]⁺ 260.07175
[M+Na]⁺ 282.05369

Experimental HRMS data would be expected to match these calculated values with a very low margin of error (typically within 5 ppm), thus confirming the elemental composition of the molecule.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This provides experimental verification of the empirical and molecular formula.

Table 3: Elemental Composition of C₁₄H₁₀FNO₃

Element Symbol Atomic Weight Number of Atoms Mass Percent (%)
Carbon C 12.011 14 64.87%
Hydrogen H 1.008 10 3.89%
Fluorine F 18.998 1 7.33%
Nitrogen N 14.007 1 5.40%

Experimental results from combustion analysis should align closely with these calculated percentages, confirming the stoichiometry of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to determine molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. nih.govresearchgate.net Functionals such as B3LYP are commonly used in these calculations. nih.govmdpi.com

The first step in most quantum chemical studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. nih.gov For molecules related to 2-[(4-fluorobenzoyl)amino]benzoic acid, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are performed to find the most stable three-dimensional structure. nih.gov This process identifies the equilibrium bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure provides information on the distribution of electron density and the nature of chemical bonds within the molecule.

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govmdpi.com These theoretical predictions are often in good agreement with experimental data and can aid in the assignment of complex spectra. mdpi.com

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.gov These calculations help in assigning specific vibrational modes to the observed spectral bands. researchgate.net The table below shows a comparison of experimental and DFT-calculated NMR chemical shifts for a related compound, 2-Amino-4-Chlorobenzoic Acid, illustrating the predictive power of this method. researchgate.net

AtomExperimental Shift (ppm)Calculated Shift (B3LYP/6-311++G(d,p)) (ppm)
C1138.32157.81
C2114.74118.72
researchgate.net

The electronic properties of a molecule are closely linked to its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more reactive. mdpi.com

From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω). mdpi.com These descriptors provide quantitative measures of a molecule's resistance to change in its electron distribution and its propensity to accept electrons.

DescriptorFormulaInterpretation
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to deformation of electron cloud.
Electronic Chemical Potential (μ)(EHOMO + ELUMO) / 2Relates to the escaping tendency of electrons.
Electrophilicity Index (ω)μ2 / 2ηQuantifies the energy lowering of a molecule when it accepts electrons.
mdpi.com

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that can adopt various conformations. nih.gov Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the molecule in a given environment (e.g., in a solvent like water), MD can explore its conformational space, revealing the different shapes it can adopt and the transitions between them. nih.govresearchgate.net

Analyses such as root-mean-square deviation (RMSD) and radius of gyration can be performed on the simulation trajectory to assess the stability and compactness of the molecule's structure over time. nih.gov MD simulations provide crucial insights into the flexibility of the molecule, which is essential for understanding its interactions with other molecules. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

In the solid state, the packing of molecules in a crystal is governed by a network of intermolecular interactions. eurjchem.com Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify these interactions. eurjchem.comnih.gov The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, colored to show the nature and strength of close contacts with neighboring molecules. doi.org

Associated with the Hirshfeld surface is a 2D "fingerprint plot," which summarizes all the intermolecular contacts. eurjchem.com This plot provides a quantitative breakdown of the different types of interactions, such as hydrogen bonds (e.g., O···H/H···O, N···H/H···N) and van der Waals forces (e.g., H···H, C···H/H···C), by showing their relative contributions to the total surface area. nih.gov This analysis is vital for understanding the forces that stabilize the crystal structure. eurjchem.com

Interaction TypeContribution to Hirshfeld Surface (%)
H···H29.1%
N–H···O24.5%
O–H···N5.2%
doi.org

Potential Energy Surface Mapping: Conformational Isomerism and Tautomeric Equilibria

The potential energy surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. kau.edu.sa By systematically changing key dihedral angles or bond lengths and calculating the corresponding energy, a PES can be constructed. This map reveals the stable conformations of the molecule, which correspond to local minima on the surface. researchgate.net The energy barriers between these minima, known as transition states, determine the ease with which the molecule can interconvert between different conformations. kau.edu.sa

PES mapping is essential for studying conformational isomerism, such as the cis and trans arrangements of the carboxylic acid group, which can have different relative energies. researchgate.net It is also used to investigate tautomeric equilibria, which involve the migration of a proton between different sites within the molecule. Theoretical calculations can determine the relative free energies of different tautomers and conformers in various environments, helping to predict the most stable forms. researchgate.net

Aromaticity Indices and Their Modulation by Substituents

Detailed Research Findings

The aromaticity of a molecule can be quantified using several computational indices, each focusing on different manifestations of this property, such as geometry, magnetic properties, or electron delocalization. nih.gov

Geometric Indices: The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric index. It evaluates the degree of bond length equalization in a ring compared to an ideal aromatic system. A HOMA value approaching 1 signifies high aromaticity, whereas values closer to 0 indicate a non-aromatic system.

Magnetic Indices: The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion that measures the magnetic shielding at the center of a ring. A negative NICS value (e.g., for benzene) indicates the presence of a diatropic ring current, a hallmark of aromaticity. Conversely, a positive value suggests an anti-aromatic character.

Electronic Indices: The para-delocalization index (PDI) and the aromatic fluctuation index (FLU) are based on the quantum theory of atoms in molecules (QTAIM). PDI measures electron sharing between para-disposed carbon atoms, with higher values indicating greater aromaticity. rsc.org The FLU index, on the other hand, quantifies the fluctuation of electron delocalization between adjacent atoms in a ring; lower FLU values are associated with more pronounced aromatic character. rsc.org

For this compound, one would anticipate that the aromaticity of both the benzoic acid ring and the 4-fluorobenzoyl ring would be altered relative to unsubstituted benzene (B151609). The benzoic acid ring is influenced by the electron-withdrawing carboxylic acid group and the complex electronic nature of the -NH-CO- bridge. The 4-fluorobenzoyl ring is affected by the electron-withdrawing fluorine atom and the carbonyl group of the amide bridge. A comprehensive computational study would calculate the specific values for these indices, providing a quantitative measure of aromaticity for each ring and shedding light on the electronic interplay between the different parts of the molecule.

Data Tables

The following interactive tables present hypothetical data based on general principles of substituent effects on aromaticity indices for benzene derivatives. These are for illustrative purposes to show how research findings in this area would be presented.

Table 1: Hypothetical Aromaticity Indices for the Rings of this compound This table illustrates potential values for common aromaticity indices for the two distinct aromatic rings in the molecule, compared to the reference values for benzene.

RingSubstituentsHOMANICS(0) (ppm)PDIFLU
BenzeneNone0.998-9.70.1030.000
Benzoic Acid Ring-COOH, -NHCO(p-F-Ph)0.975-8.50.0950.008
4-Fluorobenzoyl Ring-F, -CONH(o-COOH-Ph)0.982-9.10.0990.005

Table 2: Modulation of Aromaticity by Key Functional Groups (Illustrative) This table shows how the aromaticity of a benzene ring might change with the addition of the specific substituents found in the target molecule, providing a comparative view of their electronic influence.

CompoundKey Substituent(s)HOMANICS(0) (ppm)
Benzene-H0.998-9.7
Benzoic Acid-COOH0.986-9.2
Fluorobenzene-F0.992-9.5
N-Phenylbenzamide-NHCOPh0.980-8.9

Investigation of Molecular Interactions and Target Modulation

Computational Molecular Docking Studies

While specific molecular docking studies focusing exclusively on 2-[(4-fluorobenzoyl)amino]benzoic acid are not extensively detailed in publicly available literature, this computational technique is a cornerstone for predicting its biological potential. Such studies would provide crucial insights into how the molecule might bind to various protein targets. The general methodology involves using computer algorithms to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.

Molecular docking simulations are employed to predict the binding pose and calculate a scoring function, often expressed as binding energy (ΔG) in kcal/mol, which estimates the binding affinity of this compound to the active site of a biological macromolecule. A lower binding energy value typically indicates a more stable and favorable interaction.

For analogous compounds, such as other N-functionalized aminobenzoic acid derivatives, molecular modeling has been used to predict binding energies with targets like cholinesterase enzymes. researchgate.net For this compound, potential targets for docking studies would include enzymes implicated in inflammatory or proliferative diseases, given the known activities of related N-acyl-amino acid structures.

Table 1: Illustrative Predicted Binding Affinities for this compound with Hypothetical Protein Targets This table is a representative example of how data from molecular docking studies would be presented. Specific experimental data for this compound is not available.

Protein TargetPDB IDPredicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki, µM)
Cyclooxygenase-2 (COX-2)5KIR-8.50.58
Tumor Necrosis Factor-alpha (TNF-α)2AZ5-7.24.30
Acetylcholinesterase (AChE)4EY7-9.10.21
Butyrylcholinesterase (BChE)4BDS-8.80.39

Identification of Key Interaction Sites and Residues within Binding Pockets

Beyond predicting affinity, docking studies elucidate the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. By analyzing the docked pose of this compound, researchers can identify the key amino acid residues within the protein's binding pocket that form these crucial contacts.

For instance, the model might show the carboxyl group of the benzoic acid moiety forming a hydrogen bond with a lysine (B10760008) or arginine residue, the amide linker interacting with a serine residue, and the 4-fluorobenzoyl group fitting into a hydrophobic pocket lined with leucine (B10760876) and valine residues. Understanding these interactions is fundamental for rational drug design and for explaining the molecule's mechanism of action.

In Vitro Studies for Molecular Target Identification

Following computational predictions, in vitro assays are essential to experimentally validate the predicted biological activity and identify the molecular targets of this compound.

Based on computational predictions and the known activity of structurally similar compounds, this compound would be tested against a panel of purified enzymes to determine its inhibitory potential. Derivatives of aminobenzoic acid have been previously evaluated for their ability to inhibit cholinesterase enzymes, which are relevant targets in neurodegenerative diseases. researchgate.net The results of such assays are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%.

Table 2: Representative Enzyme Inhibition Data for Aminobenzoic Acid Analogs This table presents example data for related compounds to illustrate how enzyme inhibition is reported. Data specific to this compound is not available.

Compound SeriesEnzyme TargetResult (IC50)
N-functionalized 2-aminobenzohydrazideAcetylcholinesterase (AChE)Varies by derivative
N-functionalized 2-aminobenzohydrazideButyrylcholinesterase (BChE)Varies by derivative
Phenylaminocarbonyl)benzoyl)benzoic acidsSteroid 5 alpha-reductase type 20.82 µM nih.gov

Receptor Binding Profiling

To determine if this compound interacts with cell surface or nuclear receptors, receptor binding assays are conducted. This involves testing the compound's ability to displace a known radiolabeled ligand from a specific receptor. Such profiling can reveal on-target and potential off-target interactions, providing a broader view of the compound's pharmacology. Currently, there is no specific receptor binding profile available in the literature for this compound.

Structure-Activity Relationship (SAR) Studies through Analog Synthesis

Structure-Activity Relationship (SAR) studies are performed to understand how different parts of the this compound molecule contribute to its biological activity. This is achieved by systematically synthesizing and testing a series of structural analogs.

Research on related N-acyl-L-valine derivatives has shown that modifying substituents on the phenyl rings can significantly impact antimicrobial activity. For example, replacing a chlorine atom with a more lipophilic bromine atom was explored to enhance biological effects. mdpi.com Similarly, SAR studies on this compound would involve creating analogs by:

Modifying the Fluorine Substituent: Changing the position of the fluorine atom (e.g., to the 2- or 3-position) or replacing it with other halogens (Cl, Br) or electron-donating/-withdrawing groups to probe electronic and steric effects.

Altering the Benzoic Acid Moiety: Shifting the position of the carboxyl group or replacing it with other acidic functional groups like a tetrazole.

Modifying the Amide Linker: Exploring changes to the amide bond to alter the molecule's conformation and stability.

The resulting analogs would be tested in the same panel of in vitro assays to determine how these structural changes affect potency and selectivity, thereby building a comprehensive SAR profile.

Impact of Fluorine Position and Substituent Modifications on Molecular Interactions

The introduction of a fluorine atom into a drug candidate can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. The position of the fluorine atom on the benzoyl ring of this compound is a critical determinant of its conformational preferences and, consequently, its molecular interactions.

Research on related fluorobenzoyl-containing compounds has demonstrated the profound effect of fluorine's location. For instance, in a study of pentapeptides with various fluorine-substituted benzoyl groups, the 4-fluorobenzoyl derivative exhibited the highest potency as a GPR54 agonist. nih.gov This highlights the favorability of the para position for the fluorine atom in this specific biological context. Nuclear Magnetic Resonance (NMR) analysis of these compounds revealed that the position of the fluorine substituent directly influences the conformation of the benzoyl moiety. nih.gov An ortho-monofluorobenzoyl group, for example, tends to adopt a coplanar conformation due to the formation of an intramolecular hydrogen bond between the ortho-fluorine and the amide hydrogen. nih.gov Conversely, di-ortho-fluoro substitution leads to a distorted conformation, likely due to steric hindrance and electrostatic repulsion between the two fluorine atoms and the carbonyl oxygen. nih.gov

These conformational changes induced by fluorine substitution have significant implications for how the molecule binds to its target. The specific geometry of the benzoyl group can either enhance or diminish its fit within a protein's binding pocket. The electronegativity of the fluorine atom can also lead to favorable electrostatic interactions with the target protein, further enhancing binding affinity.

The following table summarizes the observed effects of fluorine substitution on the conformation of the benzoyl group based on studies of related molecules.

Fluorine Substitution PatternObserved Conformation of Benzoyl MoietyPostulated ReasonImpact on Potency (in a pentapeptide GPR54 agonist model) nih.gov
4-fluoro (para)Not explicitly defined as planar or distorted, but associated with highest activity.Favorable electronic and steric properties for receptor binding.Most potent
2-fluoro (ortho)Likely coplanarIntramolecular C-F···H-N hydrogen bondingLess potent than 4-fluoro derivative
2,6-difluoro (di-ortho)DistortedSteric hindrance and/or electrostatic repulsionLess potent than 4-fluoro derivative
Multiple fluoro-substitutions--Reduced binding affinity

Systematic Exploration of Benzoyl and Benzoic Acid Moieties

A systematic exploration of the benzoyl and benzoic acid moieties of this compound is essential for a comprehensive understanding of its SAR. This involves synthesizing and evaluating a series of analogues with modifications to both aromatic rings to determine the key structural features required for optimal activity.

A relevant study on 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues, which share a similar structural framework, provides valuable insights into the importance of these moieties. nih.gov The study revealed that the ortho, ortho substitution pattern on the central and C-terminal rings, along with the presence of the carboxylic acid, is favorable for the inhibitory activity of these compounds against adenovirus replication. nih.gov Furthermore, the directionality of the amide bonds was found to be crucial for activity. nih.gov

Modifications to the Benzoyl Moiety:

The N-terminal benzoyl group plays a significant role in molecular recognition. While some variability in this part of the molecule is tolerated, benzamides are generally preferred for potent activity. nih.gov Modifications to the substituents on the benzoyl ring can influence the electronic properties and steric bulk of this moiety, thereby affecting its interaction with the target.

Modifications to the Benzoic Acid Moiety:

The following table presents a hypothetical systematic exploration of the benzoyl and benzoic acid moieties based on the findings from related compounds, illustrating how different substitutions could potentially impact activity.

ModificationRationalePredicted Impact on Activity (based on related compounds)
Benzoyl Moiety Modifications
Replacement of 4-fluoro with other halogens (e.g., Cl, Br)Investigate the effect of halogen size and electronegativity.Likely to retain activity, but potency may vary. iomcworld.com
Introduction of electron-donating groups (e.g., -OCH3, -CH3)Alter the electronic properties of the benzoyl ring.May increase or decrease activity depending on the target's electronic requirements.
Introduction of electron-withdrawing groups (e.g., -NO2, -CN)Alter the electronic properties of the benzoyl ring.May increase or decrease activity depending on the target's electronic requirements. iomcworld.com
Bioisosteric replacement of the phenyl ring (e.g., with pyridine, thiophene)Explore the importance of the aromatic system and potential for new interactions.Highly dependent on the specific heterocycle and its orientation.
Benzoic Acid Moiety Modifications
Shifting the position of the carboxylic acid group (e.g., to meta or para)Determine the optimal positioning for interaction with the target.Likely to decrease activity, as the ortho position is often crucial for maintaining the active conformation. nih.gov
Esterification or amidation of the carboxylic acid groupAssess the importance of the acidic proton for binding.Likely to significantly reduce or abolish activity if the carboxylate is involved in a key ionic interaction. nih.gov
Introduction of substituents on the benzoic acid ringProbe for additional binding interactions and modulate physicochemical properties.Potency could be enhanced or diminished depending on the substituent's nature and position. nih.gov
Replacement of the carboxylic acid with bioisosteres (e.g., tetrazole, sulfonamide)Improve metabolic stability or alter binding mode while retaining the acidic character.Potential to maintain or improve activity, depending on the specific bioisostere and its spatial arrangement.

Chemical Modifications and Derivatization Strategies of 2 4 Fluorobenzoyl Amino Benzoic Acid

Synthesis of Analogues with Varied Aromatic Substitutions on Both Phenyl Rings

The synthesis of analogues of 2-[(4-fluorobenzoyl)amino]benzoic acid with different substituents on either the anthranilic acid moiety or the benzoyl group is a key strategy to probe the electronic and steric requirements for biological activity. A common method for creating diversity on the anthranilic acid portion is the Ullmann condensation or related copper-catalyzed N-arylation reactions. ekb.eg This involves the coupling of a substituted 2-halogenobenzoic acid with an appropriate aniline. ekb.eg For instance, various substituted 2-chlorobenzoic acids can be reacted with 4-fluoroaniline (B128567) to generate analogues with different groups on the phenyl ring bearing the carboxylic acid. Conversely, reacting 2-aminobenzoic acid with a range of substituted 4-fluorobenzoyl chlorides allows for the exploration of substituents on the benzoyl ring.

These synthetic approaches enable the introduction of a wide array of functional groups, including electron-donating and electron-withdrawing groups, as well as lipophilic and hydrophilic moieties. The systematic variation of these substituents allows for a detailed investigation of the SAR, which is crucial for optimizing the compound's pharmacological profile.

Table 1: Examples of Synthesized Analogues with Aromatic Substitutions

Compound ID Substitution on Anthranilic Acid Ring Substitution on Benzoyl Ring
I H 4-F
II 5-Cl 4-F
III 4-CH3 4-F
IV H 2,4-di-F
V H 4-Cl

Derivatization at the Carboxylic Acid Group (e.g., Esterification, Amide Formation)

The carboxylic acid group of this compound is a prime site for derivatization, which can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Esterification: The conversion of the carboxylic acid to an ester is a common derivatization strategy. This can be achieved through standard acid-catalyzed esterification with an alcohol or by coupling the carboxylic acid with an alcohol using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). ijpsjournal.comnih.gov For example, the reaction of this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid yields the corresponding methyl ester. The synthesis of a variety of ester derivatives has been reported for analogous N-aryl anthranilic acids, highlighting the feasibility of this approach. nih.gov

Amide Formation: The carboxylic acid can also be converted to a variety of primary, secondary, or tertiary amides. This is typically accomplished by first activating the carboxylic acid, for instance, by converting it to an acyl chloride with thionyl chloride or oxalyl chloride, followed by reaction with an appropriate amine. nih.gov Alternatively, direct coupling of the carboxylic acid with an amine using peptide coupling reagents is a widely used method. ijpsjournal.comnih.gov These amide derivatives can introduce new hydrogen bonding capabilities and alter the molecule's interaction with biological targets.

Table 2: Examples of Carboxylic Acid Derivatives

Derivative Type Reagents and Conditions Resulting Functional Group
Methyl Ester Methanol, H₂SO₄ (cat.), reflux -COOCH₃
Ethyl Ester Ethanol (B145695), DCC, DMAP -COOCH₂CH₃
Amide 1. SOCl₂, 2. NH₃ -CONH₂
N-Methylamide 1. Oxalyl chloride, 2. CH₃NH₂ -CONHCH₃

Modifications of the Amide Linkage (e.g., Bioisosteric Replacements)

The central amide bond is a critical structural feature, but it can be susceptible to enzymatic hydrolysis in vivo. Therefore, replacing the amide linkage with a bioisostere—a chemical group with similar steric and electronic properties—can lead to compounds with improved metabolic stability and pharmacokinetic profiles. drughunter.comnih.gov

Common bioisosteres for the amide group include:

Triazoles: The 1,2,3-triazole and 1,2,4-triazole (B32235) rings are well-established amide bond mimics that maintain a similar spatial arrangement of substituents and hydrogen bonding capabilities. nih.govdrughunter.com

Oxadiazoles: 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) heterocycles are also frequently used as amide surrogates. nih.gov

Sulfonamides: A sulfonamide group can replace the amide, offering a different geometric and hydrogen bonding profile that may lead to altered biological activity. nih.gov

Thioamides and Selenoamides: Replacing the amide carbonyl oxygen with sulfur or selenium can impact the bond's electronic properties and hydrogen bonding strength. nih.gov

Trifluoroethylamines: This motif can act as a bioisostere where the electronegative trifluoroethyl group mimics the carbonyl group, and it can enhance metabolic stability. drughunter.com

The synthesis of these bioisosteric replacements often involves multi-step synthetic sequences starting from precursors of the two phenyl rings.

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying novel molecular scaffolds that retain the key pharmacophoric features of the original lead compound but possess a different core structure. While specific examples of scaffold hopping from this compound are not extensively documented, the general principles can be applied. This could involve replacing the N-benzoylanthranilic acid core with other bicyclic or constrained systems that maintain the relative orientation of the key functional groups.

Lead optimization is a broader process that encompasses the strategies mentioned in the preceding sections. It involves the iterative design, synthesis, and testing of new analogues to improve potency, selectivity, and pharmacokinetic properties. For this compound, lead optimization would involve:

Systematic SAR exploration: Synthesizing a library of analogues with diverse substitutions on the phenyl rings to build a comprehensive understanding of the SAR.

Physicochemical property modulation: Derivatizing the carboxylic acid to esters or amides to fine-tune solubility and permeability. nih.gov

Metabolic stabilization: Introducing blocking groups at metabolically labile positions or employing bioisosteric replacement of the amide bond. drughunter.com

These strategies, guided by biological data and computational modeling, aim to develop a candidate compound with an optimal balance of desired properties.

Incorporation into Larger Molecular Frameworks (e.g., Benzohydrazide, Thiadiazole Derivatives)

Incorporating the this compound scaffold into larger molecular frameworks by derivatizing the carboxylic acid into reactive intermediates is a common strategy to access novel chemical entities.

Benzohydrazide Derivatives: A key synthetic intermediate is the corresponding benzohydrazide. This is typically prepared in a two-step sequence: first, the carboxylic acid is converted to its methyl or ethyl ester, which is then reacted with hydrazine (B178648) hydrate, often under reflux conditions, to yield the 2-[(4-fluorobenzoyl)amino]benzohydrazide. researchgate.netmdpi.com This hydrazide is a versatile building block that can be further reacted with aldehydes or ketones to form hydrazones, or used in the synthesis of various heterocyclic systems. researchgate.netnih.gov

Thiadiazole Derivatives: The this compound moiety can be linked to a thiadiazole ring. One common synthetic route involves the conversion of the carboxylic acid to the aforementioned benzohydrazide. The hydrazide can then undergo cyclization reactions to form a 1,3,4-thiadiazole (B1197879) ring. For example, reaction of the hydrazide with a substituted isothiocyanate can lead to a thiosemicarbazide (B42300) intermediate, which can be cyclized under acidic conditions to yield a substituted 1,3,4-thiadiazole. ut.ac.irut.ac.ir These derivatives combine the structural features of the parent N-aroylanthranilic acid with those of the thiadiazole heterocycle, which is a known pharmacophore in many biologically active compounds. nih.govnih.gov

Advanced Analytical Methodologies for Research Sample Purity and Quantification

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and purification of compounds from complex mixtures. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the specific goals of the analysis.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like 2-[(4-fluorobenzoyl)amino]benzoic Acid due to its high resolution, sensitivity, and precision. A typical method development strategy for this compound would involve a reversed-phase approach, which separates molecules based on their hydrophobicity.

The development process begins with the selection of an appropriate stationary phase, commonly a C18 or C8 silica-based column, which provides a non-polar surface for interaction. The mobile phase, a critical component in achieving separation, is typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic or trifluoroacetic acid to control the ionization of the carboxylic acid group) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of both the main compound and any potential impurities with differing polarities.

Detection is most commonly achieved using a UV-Vis detector, as the aromatic rings and amide linkage in this compound provide strong chromophores. The detection wavelength would be set at the compound's maximum absorbance (λmax) to ensure the highest sensitivity. The purity is then determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Method Parameters for this compound

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (Hypothetical λmax)

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid, qualitative monitoring of chemical reactions, such as the synthesis of this compound. Its simplicity and speed allow chemists to quickly assess the progress of a reaction by observing the disappearance of starting materials and the appearance of the desired product.

For this compound, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase, or eluent, would be a mixture of solvents chosen to provide optimal separation of the starting materials, product, and any byproducts. A typical solvent system might consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) to achieve an appropriate retention factor (Rf) for the compound. The spots are visualized under UV light, where the aromatic nature of the compound will cause it to fluoresce or quench the fluorescence of the indicator on the TLC plate. By comparing the spots of the reaction mixture to those of the starting materials and a pure product standard, the extent of the reaction can be determined.

Table 2: Example TLC System for Monitoring the Synthesis of this compound

Parameter Description
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (1:1, v/v)
Visualization UV light at 254 nm

| Expected Rf of Product | ~0.4-0.5 (Hypothetical) |

Gas Chromatography (GC) is a technique best suited for the analysis of volatile and thermally stable compounds. Due to the low volatility and high melting point of this compound, direct analysis by GC is generally not feasible without derivatization. The high temperatures required for volatilization would likely lead to the degradation of the compound.

However, GC can be a valuable tool for identifying and quantifying any volatile impurities that may be present in a sample, such as residual solvents from the synthesis (e.g., toluene, dimethylformamide). In this application, a headspace GC analysis would be performed, where the vapor above the sample is injected into the GC system. This technique allows for the detection of trace levels of volatile components without directly injecting the non-volatile main compound.

Spectrophotometric Methods for Quantitative Analysis

UV-Vis spectrophotometry is a straightforward and effective method for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The presence of two aromatic rings and an amide functional group in this compound results in significant UV absorbance, making this technique highly suitable for its quantification.

The analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.

Table 3: Hypothetical Calibration Data for Spectrophotometric Analysis

Concentration (mg/L) Absorbance at λmax
2.0 0.150
4.0 0.305
6.0 0.448
8.0 0.602
10.0 0.751

| Unknown Sample | 0.525 |

From this data, a linear regression analysis would yield an equation to calculate the concentration of the unknown sample.

Titrimetric Methods for Acid-Base Characterization

Titrimetry, specifically acid-base titration, is a classical analytical method that can be used to determine the concentration of an acidic or basic substance. umb.edu.plvbcop.orglibretexts.orglibretexts.org Given that this compound possesses a carboxylic acid functional group, its concentration in a solution can be accurately determined by titrating it with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH). umb.edu.plvbcop.orglibretexts.orglibretexts.org

The titration involves the slow addition of the titrant (NaOH) to the analyte (a solution of the benzoic acid derivative) until the equivalence point is reached, which is the point at which the moles of the base added are stoichiometrically equal to the moles of the acid initially present. umb.edu.plvbcop.orglibretexts.orglibretexts.org The endpoint of the titration, which is an approximation of the equivalence point, is typically visualized using a pH indicator, such as phenolphthalein, which changes color in the pH range corresponding to the equivalence point of a weak acid-strong base titration. youtube.com Alternatively, a pH meter can be used to monitor the pH throughout the titration and determine the equivalence point from the resulting titration curve. libretexts.org

The concentration of the this compound solution can then be calculated using the following formula:

Macid × Vacid = Mbase × Vbase

Where:

Macid is the molarity of the acid solution.

Vacid is the volume of the acid solution.

Mbase is the molarity of the base solution.

Vbase is the volume of the base solution added to reach the endpoint.

Table 4: Example Titration Data for Purity Assessment

Parameter Value
Mass of Sample 0.250 g
Volume of Solvent (Ethanol/Water) 50.0 mL
Concentration of NaOH Titrant 0.100 M
Initial Burette Reading 0.50 mL
Final Burette Reading (Endpoint) 9.95 mL

| Volume of NaOH used | 9.45 mL |

Based on this data, the purity of the sample can be calculated by determining the moles of NaOH used, which equals the moles of the acidic compound, and then converting this to a mass and comparing it to the initial mass of the sample.

Future Research Directions and Unexplored Avenues

Rational Design of Next-Generation Derivatives with Enhanced Specificity

The rational design of new derivatives of 2-[(4-fluorobenzoyl)amino]benzoic acid hinges on a deep understanding of its structure-activity relationships (SAR). nih.gov The core idea is to systematically modify the chemical structure to enhance binding affinity for the intended biological target while minimizing interactions with off-target molecules, thereby increasing specificity and reducing potential side effects. nih.govacs.org

Key strategies for rational design include:

Shape Complementarity: Modifying substituents on both the benzoic acid and the fluorobenzoyl rings to better fit the three-dimensional shape of the target's binding pocket is a fundamental approach. acs.orgazolifesciences.com Computational modeling can be used to predict how different functional groups will alter the molecule's conformation and its fit within the binding site. azolifesciences.com

Electrostatic and Hydrophobic Interactions: The introduction of groups that can form additional hydrogen bonds, ionic bonds, or hydrophobic interactions with the target protein can significantly improve binding affinity and selectivity. nih.govcreative-biostructure.com For instance, strategic placement of polar groups can create favorable electrostatic interactions with charged residues in the active site. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can fine-tune the molecule's electronic distribution, metabolic stability, and binding characteristics. mdpi.com

A hypothetical SAR study for this compound derivatives could explore the effects of various substitutions, as outlined in the table below.

Modification SiteSubstituent TypePredicted Effect on Activity/SpecificityRationale
Fluorobenzoyl Ring (Positions 2, 3, 5, 6)Electron-withdrawing groups (e.g., -Cl, -CF3)May increase binding affinity through halogen bonding or altered electronics.Modifies the electrostatic potential of the ring system.
Fluorobenzoyl Ring (Positions 2, 3, 5, 6)Electron-donating groups (e.g., -OCH3, -CH3)Could enhance hydrophobic interactions or alter metabolic stability.Increases lipophilicity and can influence metabolic pathways.
Benzoic Acid Ring (Positions 3, 4, 5, 6)Small alkyl groupsMay improve hydrophobic interactions within the binding pocket.Fills small, non-polar cavities in the target protein.
Benzoic Acid Ring (Positions 3, 4, 5, 6)Additional polar groups (e.g., -OH, -NH2)Could form new hydrogen bonds with the target, enhancing specificity.Introduces specific donor/acceptor sites for hydrogen bonding.
Amide LinkerBioisosteric replacement (e.g., sulfonamide, reversed amide)May alter the geometry and hydrogen bonding capacity of the linker. mdpi.comChanges the conformational flexibility and electronic properties of the core structure.

Co-crystal and Pharmaceutical Salt Formation to Tailor Solid-State Properties

The solid-state properties of an active pharmaceutical ingredient (API), such as its solubility, stability, and bioavailability, are critically important for its development into a viable drug. For a compound like this compound, which contains both acidic (carboxylic acid) and hydrogen bond-donating (amide) functional groups, co-crystal and salt formation represent powerful strategies for optimizing these properties.

Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice. By carefully selecting a co-former molecule that can form non-covalent interactions (such as hydrogen bonds) with the API, it is possible to create a new solid form with improved physical characteristics.

Pharmaceutical salts are formed by the reaction of an acidic or basic drug with a suitable salt-forming agent. For this compound, the carboxylic acid group can be deprotonated with a pharmaceutically acceptable base to form a salt, which often exhibits higher aqueous solubility and dissolution rates compared to the free acid form.

Future research in this area would involve screening a wide range of potential co-formers and salt-formers to identify those that yield solid forms with the most desirable properties.

ApproachPotential CounterpartTarget Property ImprovementUnderlying Principle
Co-crystal FormationPharmaceutically acceptable amides, pyridines, or other carboxylic acidsSolubility, dissolution rate, stability, compressibilityFormation of robust hydrogen-bonded synthons between the API and the co-former, disrupting the original crystal packing.
Pharmaceutical Salt FormationInorganic bases (e.g., NaOH, KOH, Ca(OH)2) or organic amines (e.g., tromethamine, lysine)Aqueous solubility, dissolution rateIntroduction of an ionic character to the molecule, which generally enhances interaction with polar solvents like water.

Application of Machine Learning and Artificial Intelligence in Compound Design and Prediction

Predictive Modeling: ML algorithms, such as support vector machines (SVM), random forests, and deep neural networks (DNNs), can be trained on existing data from anthranilic acid derivatives to build quantitative structure-activity relationship (QSAR) models. elsevier.comuminho.pt These models can then predict the biological activity of novel, untested compounds, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.netbenthamdirect.com

De Novo Drug Design: Generative AI models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules with desired properties. nih.govnih.gov By providing the model with a target product profile (e.g., high potency, high selectivity, good ADME properties), these algorithms can generate novel chemical structures based on the anthranilic acid scaffold that are optimized for success. elsevier.com

ADMET Prediction: A significant cause of drug failure is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI models can be trained to predict these properties from a molecule's structure, enabling the early-stage filtering of compounds that are likely to fail later in development. elsevier.comiscientific.org

The application of AI in this context creates a powerful feedback loop: AI models guide the design of new compounds, which are then synthesized and tested, and the resulting experimental data is used to further refine and improve the predictive power of the AI models. acs.org

Development of Novel and Efficient Catalytic Synthetic Pathways

The traditional synthesis of N-aryl anthranilic acids, often involving methods like the Ullmann condensation, can require harsh reaction conditions, long reaction times, and the use of stoichiometric amounts of copper catalysts. scielo.br Modern organic synthesis is increasingly focused on developing more efficient, sustainable, and environmentally friendly ("green") methodologies. mdpi.com

Future research into the synthesis of this compound and its derivatives will likely focus on several key areas of innovation:

Catalyst Development: The use of more efficient and robust catalysts, such as those based on palladium or silver, can enable reactions under milder conditions with lower catalyst loadings. acs.orgacs.org Recent work has demonstrated silver-catalyzed synthesis of N-acyl anthranilic acids from anthranils and carboxylic acids, offering a practical and versatile route. acs.org

Green Chemistry Approaches: The principles of green chemistry aim to reduce the environmental impact of chemical processes. tandfonline.com This includes the use of alternative energy sources like microwave irradiation, which can dramatically reduce reaction times and improve yields. scielo.br The use of environmentally benign solvents, or even solvent-free conditions, is another important goal. sciepub.com

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. Developing a flow-based synthesis for this compound could streamline its production and facilitate the rapid synthesis of analog libraries.

Synthetic StrategyKey FeaturesPotential Advantages over Traditional Methods
Silver-Catalyzed SynthesisUtilizes anthranils and carboxylic acids as starting materials. acs.orgHigh functional group tolerance, applicable to complex molecules. acs.org
Microwave-Assisted Ullmann CouplingEmploys microwave irradiation as the heat source. scielo.brSignificantly reduced reaction times, often leading to higher yields. scielo.br
Boric Acid CatalysisUses a simple, inexpensive, and environmentally friendly catalyst. sciepub.comHigh-yielding, demonstrates principles of homogeneous catalysis and green chemistry. sciepub.com
Iron-Catalyzed AminationDirects amination to the ortho position of aromatic carboxamides. acs.orgProvides a straightforward route to ortho-aminobenzoic acid derivatives. acs.org

In-depth Mechanistic Enzymology and Structural Biology Investigations with Target Proteins

A profound understanding of how a drug molecule interacts with its target protein at the atomic level is fundamental to modern drug design. hilarispublisher.comlongdom.org For inhibitors like this compound, future research must include detailed mechanistic and structural studies to elucidate the precise basis of their biological activity. mdpi.com

Mechanistic Enzymology seeks to understand the step-by-step process of an enzyme-catalyzed reaction and how an inhibitor interferes with this process. mdpi.com Key questions to be answered include:

What is the mechanism of inhibition (e.g., competitive, non-competitive, allosteric)? biomol.com

What is the kinetic profile of the inhibitor, including its association and dissociation rate constants?

Does the inhibitor form covalent or non-covalent bonds with the enzyme? acs.org

Structural Biology , particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), provides high-resolution, three-dimensional snapshots of the protein-ligand complex. nih.govdrugtargetreview.com This information is invaluable for:

Confirming the Binding Mode: Visualizing exactly how the inhibitor sits (B43327) in the binding pocket and which amino acid residues it interacts with. drugtargetreview.comelifesciences.org

Guiding Lead Optimization: Revealing opportunities for structural modifications that could enhance binding affinity or selectivity. creative-biostructure.comnih.gov For example, a crystal structure might reveal an unoccupied hydrophobic pocket that could be filled by adding a methyl group to the inhibitor. creative-biostructure.com

Understanding Resistance: In cases where mutations in the target protein lead to drug resistance, comparing the structures of the inhibitor bound to the wild-type and mutant proteins can explain the loss of activity and guide the design of next-generation drugs that can overcome this resistance. elifesciences.org

The integration of these two disciplines provides a powerful platform for drug discovery, where kinetic and mechanistic data inform and are explained by high-resolution structural information, creating a comprehensive picture of the drug-target interaction. hilarispublisher.comresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.